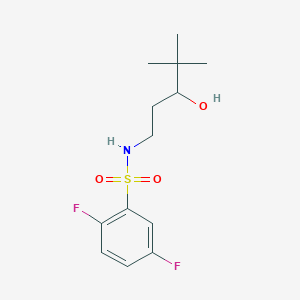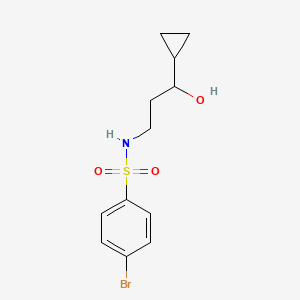
2,5-difluoro-N-(3-hydroxy-4,4-dimethylpentyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-difluoro-N-(3-hydroxy-4,4-dimethylpentyl)benzenesulfonamide is a fluorinated sulfonamide compound Fluorinated compounds are known for their unique properties, including increased stability and biological activity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-difluoro-N-(3-hydroxy-4,4-dimethylpentyl)benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-difluorobenzenesulfonyl chloride and 3-hydroxy-4,4-dimethylpentylamine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Procedure: The 2,5-difluorobenzenesulfonyl chloride is added dropwise to a solution of 3-hydroxy-4,4-dimethylpentylamine in the solvent, with continuous stirring. The reaction mixture is then heated to reflux for several hours to ensure complete reaction.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-difluoro-N-(3-hydroxy-4,4-dimethylpentyl)benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate in aqueous or organic solvents.
Reduction: Reagents like lithium aluminum hydride in anhydrous ether.
Major Products
Nucleophilic Substitution: Substituted derivatives with different functional groups replacing the fluorine atoms.
Oxidation: Carbonyl derivatives with the hydroxyl group oxidized to a ketone or aldehyde.
Reduction: Amine derivatives with the sulfonamide group reduced to an amine.
Wissenschaftliche Forschungsanwendungen
2,5-difluoro-N-(3-hydroxy-4,4-dimethylpentyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of enzyme inhibitors and receptor modulators.
Material Science: The compound’s fluorinated structure makes it useful in the design of advanced materials with unique properties, such as increased thermal stability and resistance to degradation.
Biological Studies: It is used in studies to understand the interaction of fluorinated compounds with biological systems, including their metabolism and toxicity.
Wirkmechanismus
The mechanism of action of 2,5-difluoro-N-(3-hydroxy-4,4-dimethylpentyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions with the target molecules. This leads to the modulation of the target’s activity, resulting in the desired biological effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-difluorobenzenesulfonamide: Lacks the hydroxy and dimethylpentyl groups, making it less hydrophobic and less likely to interact with lipid membranes.
N-(3-hydroxy-4,4-dimethylpentyl)benzenesulfonamide: Lacks the fluorine atoms, resulting in lower stability and biological activity.
Uniqueness
2,5-difluoro-N-(3-hydroxy-4,4-dimethylpentyl)benzenesulfonamide is unique due to the presence of both fluorine atoms and the hydroxy-dimethylpentyl group. This combination enhances its stability, biological activity, and potential for diverse applications in medicinal chemistry and material science.
Eigenschaften
IUPAC Name |
2,5-difluoro-N-(3-hydroxy-4,4-dimethylpentyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19F2NO3S/c1-13(2,3)12(17)6-7-16-20(18,19)11-8-9(14)4-5-10(11)15/h4-5,8,12,16-17H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSQVIYRAZNWSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCNS(=O)(=O)C1=C(C=CC(=C1)F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-2-[(3-fluorophenyl)methylidene]-6-hydroxy-7-[(pyrrolidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6503334.png)
![4-ethyl-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]benzamide](/img/structure/B6503335.png)
![3-chloro-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]benzamide](/img/structure/B6503338.png)
![1-[(4-chlorophenyl)methyl]-3,7-dimethyl-8-[(2-methylprop-2-en-1-yl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6503356.png)
![7-[(2Z)-3-chlorobut-2-en-1-yl]-3-methyl-8-{[(4-methylphenyl)methyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6503363.png)
![7-[(2Z)-3-chlorobut-2-en-1-yl]-3-methyl-8-[(2-methylprop-2-en-1-yl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6503364.png)
![(2Z)-7-{[bis(2-methoxyethyl)amino]methyl}-2-[(3-bromophenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6503369.png)
![N'-(2,4-difluorophenyl)-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]ethanediamide](/img/structure/B6503370.png)
![N'-(2,4-dimethoxyphenyl)-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]ethanediamide](/img/structure/B6503373.png)
![N'-(5-chloro-2-methoxyphenyl)-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]ethanediamide](/img/structure/B6503381.png)


![1-(4-ethylphenyl)-3-hydroxy-3-phenyl-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide](/img/structure/B6503404.png)
